molecular formula C8H9ClF4N2O B2963320 4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-35-3

4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2963320
CAS RN: 1856020-35-3
M. Wt: 260.62
InChI Key: OLYGAXHIPPTNEC-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CFE-PEM" and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of CFE-PEM involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, CFE-PEM can reduce inflammation and pain.
Biochemical and Physiological Effects:
CFE-PEM has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and LOX enzymes, reduction of inflammation and pain, and modulation of the immune system. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFE-PEM for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities for certain experiments.

Future Directions

There are several potential future directions for research on CFE-PEM, including:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways involved in inflammation and pain.
2. Development of new drugs based on the structure of CFE-PEM for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
3. Investigation of the potential use of CFE-PEM in cancer therapy, as some studies have suggested that this compound may have anti-cancer properties.
4. Development of new synthesis methods for CFE-PEM that are more efficient and cost-effective.
In conclusion, CFE-PEM is a promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and potential uses, but the current evidence suggests that this compound may be a valuable tool for the development of new drugs for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of CFE-PEM involves a series of chemical reactions, including the reaction of 4-chloro-1H-pyrazole with 2-fluoroethyl trifluoroacetate, followed by the reaction with 2,2,2-trifluoroethanol and sodium hydride. The final product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

CFE-PEM has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Researchers have found that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF4N2O/c9-6-3-15(2-1-10)14-7(6)4-16-5-8(11,12)13/h3H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYGAXHIPPTNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

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